Di-tert-butyl Octadecanedioate (CAS 2387598-82-3): Chemical Structure, Physical Properties, and Applications in Advanced Therapeutics
Di-tert-butyl Octadecanedioate (CAS 2387598-82-3): Chemical Structure, Physical Properties, and Applications in Advanced Therapeutics
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the rapidly evolving landscape of lipid-conjugated therapeutics—most notably long-acting GLP-1 receptor agonists like Semaglutide—the strategic use of orthogonal protecting groups is non-negotiable. Di-tert-butyl octadecanedioate (CAS 2387598-82-3) serves as a critical intermediate and structural building block in this domain. As a symmetrical diester of octadecanedioic acid, it combines a highly lipophilic 18-carbon core with bulky, acid-labile tert-butyl protecting groups.
This whitepaper provides an in-depth analysis of its chemical structure, physical properties, and the causality behind its synthetic protocols. By understanding the mechanistic behavior of this molecule, researchers can optimize solid-phase peptide synthesis (SPPS) workflows and improve the yield of complex peptide-drug conjugates.
Chemical Structure & Physicochemical Properties
The structural topology of di-tert-butyl octadecanedioate dictates its utility in chemical biology. The molecule consists of an unbranched C18 aliphatic chain terminated by two tert-butyl ester moieties.
Mechanistic Causality of the Structure: The bulky tert-butyl groups create profound steric hindrance around the carbonyl carbons. This is a deliberate design choice: it shields the ester bonds from nucleophilic attack by mild bases (e.g., piperidine used in Fmoc deprotection), ensuring the molecule remains intact during complex multi-step peptide syntheses. Furthermore, the lack of alpha-protons on the tert-butyl group prevents unwanted enolization side-reactions.
To facilitate rapid comparison and experimental planning, the quantitative physicochemical data is summarized below, cross-referenced with the and .
Table 1: Physicochemical and Structural Properties
| Parameter | Specification | Mechanistic / Practical Significance |
| CAS Number | 2387598-82-3 | Unique identifier for the fully protected symmetrical diester. |
| Molecular Formula | C26H50O4 | 18-carbon aliphatic chain flanked by two 4-carbon tert-butyl groups. |
| Molecular Weight | 426.67 g/mol | High mass dictates low volatility and solid/viscous liquid state at room temperature. |
| SMILES String | O=C(OC(C)(C)C)CCCCCCCCCCCCCCCCC(OC(C)(C)C)=O | Defines the symmetrical diester topology for computational modeling. |
| Solubility Profile | Insoluble in H2O; Soluble in DCM, Toluene, DMF | The hydrophobic C18 core necessitates aprotic organic solvents for synthesis and purification. |
| GHS Hazards | H302, H315, H319 | Harmful if swallowed; causes skin/eye irritation. Dictates stringent PPE requirements. |
Self-Validating Protocol: Synthesis of Di-tert-butyl Octadecanedioate
Synthesizing long-chain aliphatic diesters requires precise control over reaction kinetics and workup conditions. The following step-by-step methodology is engineered as a self-validating system , ensuring that each phase provides empirical confirmation of success before proceeding, drawing upon optimized patent methodologies .
Phase 1: Reaction Setup & Causality
-
Reagent Charging: In a dry, nitrogen-flushed reactor, suspend octadecanedioic acid (1.0 eq) in anhydrous Toluene. Add tert-butanol (9.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.3 eq).
-
Causality: Toluene serves as an optimal aprotic solvent, driving the esterification forward without participating in side reactions. Tert-butanol acts as both the esterification agent and co-solvent, maintaining the homogeneity of the highly lipophilic C18 chain. DMAP is strictly required as a highly nucleophilic catalyst to activate the bulky Boc anhydride.
-
Phase 2: Execution & In-Process Validation
-
Esterification: Heat the suspension to 70°C. Once homogenized, add di-tert-butyl dicarbonate (Boc2O, 2.5 eq) dropwise over 1 hour.
-
Causality: Boc2O is chosen over isobutylene gas to provide precise stoichiometric control, minimizing over-pressurization risks at scale.
-
-
Self-Validation Loop (HPLC): Monitor the reaction via Reverse-Phase HPLC. The protocol is self-validating: the vast difference in polarity ensures baseline resolution. The disappearance of the highly polar diacid peak (low retention time) and the emergence of a highly lipophilic diester peak (high retention time) confirm reaction progression. Do not proceed to workup until the intermediate monoester peak is <2% relative area.
Phase 3: Orthogonal Workup & Isolation
-
Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove excess tert-butanol, then dilute the residue with Dichloromethane (DCM).
-
Selective Washing: Wash the organic layer with 5% aqueous phosphoric acid.
-
Causality: Phosphoric acid selectively protonates DMAP, partitioning it into the aqueous layer. Crucially, its mild acidity prevents the premature cleavage of the acid-labile tert-butyl ester groups, which would rapidly degrade if strong mineral acids (like HCl or H2SO4) were utilized.
-
-
Final Purification: Wash with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate to yield the target di-tert-butyl octadecanedioate.
Workflow for the synthesis of Di-tert-butyl octadecanedioate via Boc2O esterification.
Logical Application: Precursor to Peptide Conjugation
While di-tert-butyl octadecanedioate is a stable storage form, its primary utility in drug development is serving as a precursor to mono-tert-butyl octadecanedioate (CAS 843666-40-0) .
In the synthesis of long-acting therapeutics, a fatty acid side chain is attached to the peptide to promote non-covalent binding to human serum albumin (HSA), drastically extending the drug's half-life. To achieve this, the symmetrical diester must undergo controlled desymmetrization (partial hydrolysis) to yield the monoester.
The Orthogonal Logic of Peptide Conjugation:
-
The free carboxyl end of the monoester is activated (typically as a pentafluorophenyl (PFP) ester).
-
It is conjugated to a specific Lysine residue on the peptide backbone during SPPS.
-
The remaining tert-butyl ester group protects the distal end of the C18 chain from cross-linking.
-
Finally, a single global deprotection step using Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and removes the tert-butyl group, yielding the active therapeutic.
Logical progression from diester intermediate to therapeutic peptide conjugation.
References
- Google Patents. "Preparation method of octadecanedioic acid mono-tert-butyl ester-PFP".
